![molecular formula C8H9BN2O3 B13991501 (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid is a heterocyclic compound that contains a boronic acid functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, under conditions that promote the formation of the pyrrolo[2,3-c]pyridine ring system. The methoxy group can be introduced via a methoxylation reaction, and the boronic acid group is typically introduced through a borylation reaction using reagents such as bis(pinacolato)diboron or boronic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as organolithium or Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various boron-containing organic compounds .
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolo[2,3-c]pyridine core but differ in the position and nature of substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but contain a pyrazole ring instead of a pyrrole ring.
Uniqueness
(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C8H9BN2O3 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
(7-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-14-8-7-5(2-3-10-8)4-6(11-7)9(12)13/h2-4,11-13H,1H3 |
InChI-Schlüssel |
HMKREGJKTNIUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N1)C(=NC=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


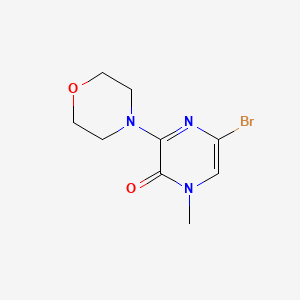




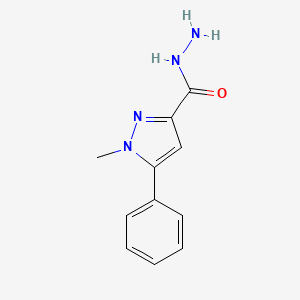


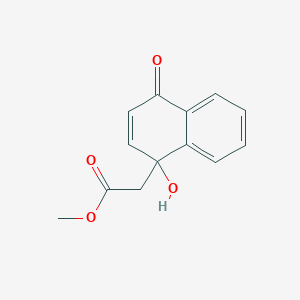

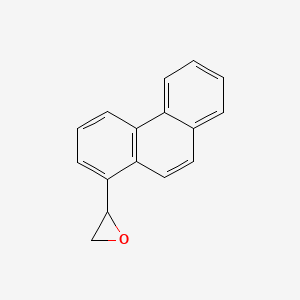
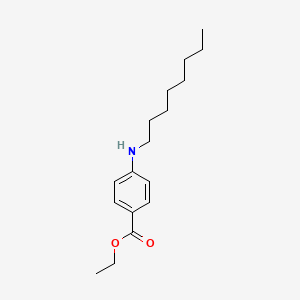
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)

